![molecular formula C13H20ClNO3 B1452919 3-[Methyl(3-phenoxypropyl)amino]propansäure-Hydrochlorid CAS No. 132424-09-0](/img/structure/B1452919.png)

3-[Methyl(3-phenoxypropyl)amino]propansäure-Hydrochlorid

Übersicht

Beschreibung

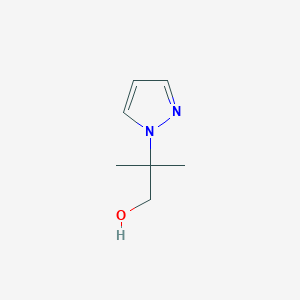

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Leukotrien-A4-Hydrolase

Diese Verbindung ist ein potenter Inhibitor der humanen rekombinanten Leukotrien-A4-Hydrolase, die für die Umwandlung von Leukotrien A4 zu Leukotrien B4, einem Mediator in Entzündungsreaktionen, essentiell ist . Sie hat sich als wirksam bei der Hemmung sowohl der Epoxidhydrolase- als auch der Aminopeptidaseaktivität erwiesen, mit Ki-Werten von 23 bzw. 27 nM .

Entzündungshemmende Anwendungen

Aufgrund ihrer hemmenden Wirkung auf die Leukotrien-B4-Produktion hat diese Chemikalie potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen. Sie wurde in Tiermodellen getestet, z. B. in einem Rattenmodell der Ionophor-induzierten peritonealen Eikosanoidproduktion, wo sie die Leukotrien-B4-Produktion wirksam reduzierte, ohne andere Eikosanoid zu beeinflussen .

Pharmakodynamik

Die Verbindung zeigt eine lange pharmakodynamische Halbwertszeit, was sich in ihrer Fähigkeit zeigt, die Leukotrien-B4-Produktion bei Mäusen bis zu 24 Stunden nach einer einmaligen oralen Dosis zu hemmen. Dies deutet auf ihr Potenzial für eine einmal tägliche Dosierung in klinischen Umgebungen hin .

Hautinfiltration

In einem umgekehrten passiven dermalen Arthus-Modell bei Ratten blockierte die orale Vorbehandlung mit der Verbindung die Leukotrien-B4-Produktion, was eine gute Penetration des Arzneimittels in die Haut zeigt, was für topische therapeutische Anwendungen entscheidend ist .

Ödem-Prävention

Die Verbindung hat sich als wirksam bei der Vorbeugung von Arachidonsäure-induziertem Ohrodem bei Mäusen erwiesen, wenn sie oral oder topisch verabreicht wird. Dies deutet auf ihren potenziellen Einsatz bei Erkrankungen hin, die mit Ödemen und Schwellungen einhergehen .

Synthese von Monoisomeren Phthalocyaninen

Sie wird bei der Synthese und Charakterisierung von Monoisomeren Phthalocyaninen verwendet, bei denen es sich um Verbindungen handelt, die Anwendungen in der Materialwissenschaft finden, insbesondere bei der Herstellung neuer Photodynamischer Therapiemittel .

Thermophysikalische Eigenschaftsforschung

Die thermophysikalischen Eigenschaften der Verbindung sind von Interesse in der Forschung, die sich auf reine Verbindungen konzentriert, insbesondere auf organische Verbindungen. Diese Daten sind entscheidend für das Verständnis des Verhaltens der Verbindung unter verschiedenen Bedingungen .

Wirkmechanismus

Target of Action

The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .

Mode of Action

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .

Biochemical Pathways

The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .

Pharmacokinetics

The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .

Result of Action

The inhibition of Leukotriene B4 production by 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .

Biochemische Analyse

Biochemical Properties

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4 . This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level . This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity . This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition . At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential

Eigenschaften

IUPAC Name |

3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUOGFFXUDEPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)

![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)